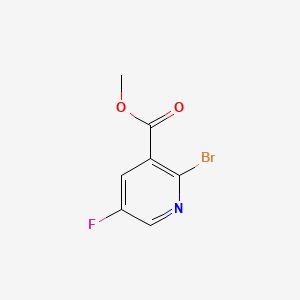

Methyl 2-bromo-5-fluoropyridine-3-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 2-bromo-5-fluoropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-5-fluoropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQMFNSAPLCUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-bromo-5-fluoropyridine-3-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine, it belongs to a class of heterocyclic compounds that are integral scaffolds in numerous pharmaceuticals and agrochemicals. The presence of bromo, fluoro, and methyl carboxylate functional groups on the pyridine ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular characteristics, synthesis, reactivity, and potential applications of Methyl 2-bromo-5-fluoropyridine-3-carboxylate and its closely related isomers, with a focus on their relevance in drug discovery and development.

While specific experimental data for Methyl 2-bromo-5-fluoropyridine-3-carboxylate is limited in publicly available literature, this guide will draw upon established principles of organic chemistry and data from analogous compounds, particularly its isomer, Methyl 2-bromo-5-fluoropyridine-4-carboxylate, to provide a robust and insightful resource.

Core Molecular Attributes

The fundamental properties of Methyl 2-bromo-5-fluoropyridine-3-carboxylate are derived from its chemical structure. Understanding these attributes is crucial for its handling, characterization, and application in synthetic chemistry.

Molecular Formula and Weight

The chemical formula for Methyl 2-bromo-5-fluoropyridine-3-carboxylate is C₇H₅BrFNO₂. Based on this formula, the calculated molecular weight is 234.02 g/mol . This value is a critical parameter for stoichiometric calculations in chemical reactions and for mass spectrometry analysis. The molecular weight of its isomer, Methyl 2-bromo-5-fluoropyridine-4-carboxylate, is also 234.02 g/mol .[1]

Structural Features and Physicochemical Properties

The pyridine ring is an electron-deficient aromatic system, and the substituents significantly influence its electronic properties and reactivity.

-

2-Bromo Group: The bromine atom at the 2-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2][3] Its reactivity is generally higher than that of a chloro substituent but lower than an iodo substituent in similar positions.[2]

-

5-Fluoro Group: The fluorine atom at the 5-position has a profound impact on the molecule's properties. Fluorine is highly electronegative and can alter the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[4][5][6] The strategic incorporation of fluorine is a common strategy in modern drug design.[4][6][7]

-

3-Carboxylate Group: The methyl carboxylate group at the 3-position is an electron-withdrawing group that further modulates the reactivity of the pyridine ring. It can also serve as a synthetic handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

A summary of the key physicochemical properties for the closely related Methyl 2-bromo-5-fluoropyridine-4-carboxylate is provided in the table below, which can serve as an estimate for the 3-carboxylate isomer.

| Property | Value (for Methyl 2-bromo-5-fluoropyridine-4-carboxylate) | Reference |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 264 °C at 760 mmHg | |

| Purity | Typically ≥97% |

Synthesis of Substituted Pyridine-3-carboxylates

A common strategy involves the construction of the pyridine ring through multi-component reactions or the modification of a pre-existing pyridine scaffold.

Caption: General retrosynthetic approach for Methyl 2-bromo-5-fluoropyridine-3-carboxylate.

A plausible synthetic workflow could involve the following key steps:

-

Pyridine Ring Formation: Synthesis of a suitably substituted pyridine ring. Various named reactions, such as the Hantzsch pyridine synthesis or variations thereof, can be employed to construct the core heterocycle from acyclic precursors.

-

Halogenation: Introduction of the bromo and fluoro substituents onto the pyridine ring. This can be achieved through electrophilic halogenation or Sandmeyer-type reactions from corresponding amino-pyridines.

-

Carboxylation and Esterification: Introduction of the carboxylate group at the 3-position, followed by esterification with methanol.

Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-bromo-5-fluoropyridine-3-carboxylate lies in the differential reactivity of its functional groups. The bromine atom at the 2-position is the primary site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Caption: Key cross-coupling reactions of Methyl 2-bromo-5-fluoropyridine-3-carboxylate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add Methyl 2-bromo-5-fluoropyridine-3-carboxylate (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Applications in Drug Discovery

Fluorinated pyridines are a privileged scaffold in medicinal chemistry.[13] The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological profile.[4][6][7] Methyl 2-bromo-5-fluoropyridine-3-carboxylate, as a versatile building block, can be utilized in the synthesis of a wide range of biologically active compounds.

The pyridine core is present in numerous approved drugs, and the ability to introduce diverse substituents through cross-coupling reactions makes this scaffold highly attractive for generating libraries of potential drug candidates for screening. The fluorinated pyridine motif can be found in compounds targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.

Conclusion

Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While specific data for this isomer is limited, the well-established chemistry of related halopyridines provides a strong foundation for its application in the synthesis of novel and complex molecules. As the demand for sophisticated building blocks in pharmaceutical and materials science research continues to grow, the importance of compounds like Methyl 2-bromo-5-fluoropyridine-3-carboxylate is set to increase.

References

-

Cui, H., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. PubMed. [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

- Arote, N. D., & Akamanchi, K. G. (2010). Molecular Weight Calculator (Molar Mass).

-

Yasar, S., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

-

ResearchGate. De novo Synthesis of Substituted Pyridines. [Link]

- Nicolaou, K. C., et al. (2005). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.

- Bagley, M. C., et al. (2009). Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines from (Phenylthio)carboxylic Acids and 2-[Aryl(tosylimino)methyl]acrylates.

-

Fustero, S., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Watson, D. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

-

Amoah, E., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]

-

The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

-

American Water Chemicals, Inc. Molar Mass Calculator - Molecular Weight Calculator. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

IndiaMART. Methyl 2-bromo-5-fluoropyridine-4-carboxylate CAS 885588-14-7. [Link]

-

Calculator.net. Molecular Weight Calculator (Molar Mass). [Link]

-

BioTechno NoteBook. (2023, February 1). How to calculate Molecular Weight | Molecular Mass @biotechnotebook. [Link]

Sources

- 1. 885588-14-7|Methyl 2-bromo-5-fluoropyridine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 8. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyridine synthesis [organic-chemistry.org]

- 12. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Methyl 2-bromo-5-fluoropyridine-3-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl carboxylate group on the pyridine ring, renders it a versatile building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective and diverse chemical transformations, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of methyl 2-bromo-5-fluoropyridine-3-carboxylate. It is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, chemical development, and materials science.

Physicochemical Properties and Structural Elucidation

The structural and electronic properties of methyl 2-bromo-5-fluoropyridine-3-carboxylate are key to its reactivity and utility.

Structure:

Caption: Proposed multi-step synthesis of Methyl 2-bromo-5-fluoropyridine-3-carboxylate.

Step-by-Step Experimental Protocol (Proposed):

This protocol is a hypothetical sequence of reactions. Researchers should perform small-scale trials and optimize conditions.

Step 1: Nitration of 2-Amino-5-fluoropyridine

-

Rationale: Introduction of a nitro group at the 3-position is a key step to enable subsequent functionalization. The amino group directs the nitration to the ortho and para positions.

-

Procedure:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-5-fluoropyridine.

-

A nitrating mixture (a solution of nitric acid in sulfuric acid) is then added dropwise while maintaining the low temperature.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH or Na₂CO₃) to precipitate the product, 2-amino-5-fluoro-3-nitropyridine.

-

The product is collected by filtration, washed with water, and dried.

-

Step 2: Sandmeyer Bromination

-

Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a bromine atom via a diazonium salt intermediate.

-

Procedure:

-

Suspend 2-amino-5-fluoro-3-nitropyridine in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution.

-

The reaction is warmed to room temperature and then heated to drive the reaction to completion.

-

The product, 2-bromo-5-fluoro-3-nitropyridine, is isolated by extraction and purified.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amino group to facilitate the introduction of the carboxyl functionality in the subsequent step.

-

Procedure:

-

Dissolve 2-bromo-5-fluoro-3-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as iron powder and an acid (e.g., HCl or acetic acid), or tin(II) chloride in concentrated HCl.

-

The mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

After cooling, the mixture is filtered, and the filtrate is neutralized to precipitate the product, 3-amino-2-bromo-5-fluoropyridine.

-

The product is isolated by extraction and purified.

-

Step 4: Sandmeyer Cyanation

-

Rationale: Introduction of a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid.

-

Procedure:

-

Diazotize 3-amino-2-bromo-5-fluoropyridine as described in Step 2, using hydrochloric acid and sodium nitrite.

-

Add the resulting diazonium salt solution to a solution of copper(I) cyanide.

-

The reaction mixture is heated to promote the substitution.

-

The product, 2-bromo-5-fluoropyridine-3-carbonitrile, is isolated by extraction and purified.

-

Step 5: Hydrolysis of the Nitrile

-

Rationale: Conversion of the nitrile group to a carboxylic acid.

-

Procedure:

-

Heat 2-bromo-5-fluoropyridine-3-carbonitrile under reflux in either an acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) solution.

-

After the reaction is complete, the solution is cooled and acidified (if a basic hydrolysis was performed) to precipitate the product, 2-bromo-5-fluoropyridine-3-carboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

-

Step 6: Fischer Esterification

-

Rationale: Conversion of the carboxylic acid to its methyl ester. [1][2]2. Procedure:

-

Dissolve 2-bromo-5-fluoropyridine-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture under reflux for several hours.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, methyl 2-bromo-5-fluoropyridine-3-carboxylate.

-

Purification can be achieved by column chromatography or recrystallization.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of methyl 2-bromo-5-fluoropyridine-3-carboxylate stems from the distinct reactivity of its functional groups, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [3][4] Key Reaction Sites:

Caption: Key reactive sites of Methyl 2-bromo-5-fluoropyridine-3-carboxylate.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful tool for introducing aryl or heteroaryl substituents at the 2-position. [4][5][6]* Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base. This is a widely used method for the synthesis of aminopyridines, which are common motifs in pharmaceuticals. [7][8][9][10][11] 2. Ester Group Transformations:

The methyl ester at the 3-position can undergo various transformations:

-

Amidation: Reaction with amines can convert the ester to the corresponding amide, which is a common functional group in drug molecules.

-

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid, which can then be used in other coupling reactions or as a handle for further functionalization.

-

Reduction: The ester can be reduced to the corresponding primary alcohol.

3. Nucleophilic Aromatic Substitution:

While the bromine at the 2-position is the most reactive site for cross-coupling, the fluorine at the 5-position can also participate in nucleophilic aromatic substitution reactions under certain conditions, although this is generally less facile than with more activated systems.

Applications in Medicinal Chemistry:

Halogenated pyridine scaffolds are prevalent in a wide range of biologically active compounds. The unique substitution pattern of methyl 2-bromo-5-fluoropyridine-3-carboxylate makes it a valuable precursor for the synthesis of inhibitors of various enzymes and receptors. For example, related fluoropyridine derivatives have been explored as inhibitors of the factor VIIa/TF complex in the development of antithrombotic drugs. The ability to introduce diverse substituents at the 2-position via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery. Although detailed experimental data for this specific molecule is limited, its synthesis can be rationally designed based on established methodologies for related compounds. The strategic positioning of its bromo, fluoro, and methyl carboxylate groups provides multiple handles for selective chemical modifications, enabling the construction of complex and diverse molecular scaffolds. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates is expected to increase, making this compound a valuable tool for medicinal and synthetic chemists.

References

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]

-

Khan, I., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PubMed. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

DeepDyve. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

-

American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 29312-98-9|5-Bromo-2-fluoro-3-methylpyridine|BLD Pharm [bldpharm.com]

- 8. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. acs.org [acs.org]

- 10. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 11. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Storage of Methyl 2-bromo-5-fluoropyridine-3-carboxylate

Introduction: Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a highly functionalized heterocyclic compound, representing a critical building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl ester for further derivatization, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents.[1][2]

However, the very structural features that make this compound synthetically versatile also dictate a specific set of chemical reactivities and potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 2-bromo-5-fluoropyridine-3-carboxylate. The protocols and recommendations herein are synthesized from safety data for structurally analogous brominated fluoropyridines and pyridine carboxylates, establishing a robust system of best practices for researchers and drug development professionals. The core principle is to manage the compound's inherent reactivity through meticulous containment, environmental control, and personal protection.

Section 1: Compound Profile and Hazard Analysis

A thorough understanding of the compound's structure is fundamental to anticipating its behavior and associated hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a detailed analysis of its functional groups and data from close structural relatives allows for a reliable hazard assessment.

Chemical Identity

| Property | Value |

| IUPAC Name | Methyl 2-bromo-5-fluoropyridine-3-carboxylate |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molar Mass | 234.02 g/mol |

| Typical Appearance | White to light yellow solid or powder |

Structural Analysis of Reactivity

The reactivity of Methyl 2-bromo-5-fluoropyridine-3-carboxylate is governed by the interplay of its three key functional groups on the pyridine core.

-

Methyl Ester Group: This group is susceptible to hydrolysis, particularly in the presence of moisture, strong acids, or bases, which would yield the corresponding carboxylic acid and methanol.[1][3] This reactivity underscores the critical need for anhydrous storage and handling conditions.

-

Bromo Substituent: The bromine atom at the 2-position is an active site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a common application for such intermediates.[4] It is also a potential leaving group in nucleophilic aromatic substitution reactions.

-

Fluoro Substituent: The electron-withdrawing nature of the fluorine atom influences the electronics of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen.

-

Pyridine Core: The nitrogen atom in the pyridine ring can act as a base and a ligand for metal catalysts.

Caption: Key reactive sites of the target molecule.

Hazard Identification (Inferred from Analogues)

Based on GHS classifications for compounds like 2-Bromo-5-fluoropyridine, Methyl 5-bromopyridine-2-carboxylate, and other bromopyridines, the following hazards should be assumed.[5][6][7][8][9]

| Hazard Class | GHS Statement | Causality and Field Insight |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][6][10] | Halogenated aromatic compounds are often irritants. Prolonged contact can lead to redness, inflammation, and discomfort. Immediate decontamination is crucial. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[5][6][8] | The fine, crystalline nature of the solid can cause mechanical irritation, while the chemical properties can lead to severe irritation or damage to the cornea. |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[6][7][10] | Ingestion can lead to systemic toxicity. The metabolic pathways of such complex heterocycles are not always well-defined, necessitating caution. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[5][6][8] | Inhalation of the fine powder or dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |

Section 2: Prerequisite Safety Protocols

A proactive approach to safety, combining engineering controls and appropriate personal protective equipment, is non-negotiable.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.[11] This provides primary containment to prevent inhalation of dust or vapors and protects the user from splashes.

-

Safety Infrastructure: The work area must have immediate access to a safety shower and an eyewash station.[6] Their location should be clearly marked and unobstructed.

-

Ventilation: Ensure adequate general laboratory ventilation to complement the localized extraction of the fume hood.[5]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.[12][13] The following ensemble is mandatory for all handling procedures.

| PPE Category | Specification | Rationale and Best Practices |

| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from minor spills and dust. Must be kept fully fastened. |

| Hand Protection | Chemical-resistant nitrile gloves.[14] | Provides a barrier against skin contact. Always check gloves for tears or punctures before use. Double-gloving may be appropriate for larger quantities or extended handling. Contaminated gloves must be removed and disposed of properly. |

| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[6][12][15] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over goggles when there is a significant splash risk. |

| Respiratory Protection | NIOSH-approved respirator (if required). | While a fume hood is the primary control, a respirator with an appropriate organic vapor/particulate cartridge may be required if engineering controls are insufficient or during a large spill cleanup.[16][17] |

Section 3: Storage and Stability Management

The long-term integrity and safety of Methyl 2-bromo-5-fluoropyridine-3-carboxylate depend entirely on providing the correct storage environment. The primary goals are to prevent degradation and avoid the formation of potentially hazardous byproducts.

Optimal Storage Conditions

Improper storage is a common cause of reagent failure and can introduce significant safety risks.

| Parameter | Recommended Condition | Justification |

| Temperature | Cool, dry place.[1][5] | Elevated temperatures can accelerate decomposition, potentially leading to the release of hazardous gases like hydrogen bromide.[1][18] Refrigeration may be appropriate, but ensure the container is sealed to prevent condensation upon removal. |

| Atmosphere | Inert atmosphere (Nitrogen or Argon).[16][19] | The compound may be sensitive to air and moisture. An inert atmosphere prevents hydrolysis of the ester and potential oxidative side reactions.[1][19] |

| Moisture | Tightly sealed container in a dry environment.[1][5][6] | Moisture is the primary driver of ester hydrolysis.[1] Using a desiccator for secondary containment is a highly recommended practice. |

| Light | Protect from light (amber vial or dark location). | While not explicitly documented for this compound, many complex organic molecules are light-sensitive. Protection from light prevents photochemical decomposition. |

Chemical Incompatibilities

To prevent hazardous reactions, the compound must be segregated from the following:

-

Strong Oxidizing Agents: Can react violently.

-

Strong Acids and Bases: Will catalyze the rapid hydrolysis of the ester group and may cause other uncontrolled reactions.[11][16]

-

Water/Moisture: As detailed above, causes degradation via hydrolysis.[1]

Caption: Logic diagram for proper storage and segregation.

Long-Term Stability and Inventory Management

-

Date Containers: All containers should be clearly marked with the date of receipt and the date of first opening.[20]

-

First-In, First-Out: Use the oldest stock first to minimize the effects of slow, long-term degradation.

-

Regular Inspection: Periodically inspect containers for any signs of degradation, such as discoloration or changes in physical state.

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is essential for ensuring reproducible results and maintaining a safe laboratory environment.

SOP: Weighing and Dispensing Solid Compound

This procedure is designed to minimize exposure and prevent contamination.

Workflow: Safe Weighing and Dispensing

Caption: Step-by-step workflow for weighing solid reagent.

Methodology:

-

Preparation: Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface and necessary tools (spatulas, weigh boats).

-

Don PPE: Put on all required personal protective equipment as specified in Section 2.2.

-

Equilibration: If the reagent is stored under refrigeration, allow the sealed container to warm to ambient temperature before opening to prevent moisture condensation.

-

Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer an approximate amount of the solid to a tared weigh boat. Avoid creating airborne dust.

-

Sealing: Immediately and securely reseal the main container. If it is stored under an inert atmosphere, purge the headspace with nitrogen or argon before sealing.

-

Final Weighing: Record the final weight.

-

Cleanup: Transfer the weighed solid to the reaction vessel. Decontaminate the spatula and work surface.

-

Disposal: Dispose of the weigh boat and any contaminated materials (e.g., wipes, gloves) in the designated solid hazardous waste container.[8]

-

Doff PPE: Remove PPE in the correct order and wash hands thoroughly.

SOP: Spill Management

Accidents can happen; a prepared response is critical.

-

For Small Spills (Solid Powder):

-

Alert: Notify others in the immediate area.

-

Contain: Do not use water. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.

-

Collect: Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[21]

-

Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

-

For Large Spills:

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate: Close the laboratory doors and prevent entry.

-

Notify: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.

-

SOP: Waste Disposal

All materials contaminated with Methyl 2-bromo-5-fluoropyridine-3-carboxylate are considered hazardous waste.

-

Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

-

Solid Waste: Contaminated gloves, weigh boats, paper towels, absorbent material.

-

Liquid Waste: Unused solutions, reaction mother liquors, solvent rinses.

-

-

Labeling: Ensure all waste containers are accurately labeled with the chemical name and approximate concentration.

-

Disposal Protocol: Do not pour any waste down the drain.[15] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][8][15] The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber to handle halogenated byproducts.[7]

Conclusion

Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a powerful tool for chemical innovation. Its safe and effective use hinges on a disciplined approach grounded in a deep understanding of its chemical nature. By implementing robust engineering controls, mandating correct PPE, adhering to strict storage protocols to maintain chemical integrity, and following validated standard operating procedures, researchers can confidently and safely leverage the synthetic potential of this valuable compound. The principles of containment, protection, and control are paramount to ensuring the safety of personnel and the integrity of groundbreaking research.

References

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from Carl ROTH. [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from University of Toronto Scarborough. [Link]

-

PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

ChemRxiv. (2025, July 16). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved from ChemRxiv. [Link]

- Altarawneh, M., & Dlugogorski, B. Z. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Borucka, A., et al. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.

-

Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from Healthy Bean Ltd. [Link]

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

-

Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from Oregon OSHA. [Link]

-

Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from aidic.it. [Link]

-

JoVE. (2025, May 22). Acid Halides to Carboxylic Acids: Hydrolysis. Retrieved from JoVE. [Link]

-

ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from ResearchGate. [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

PubMed Central (PMC). (n.d.). Thermal Decomposition of Brominated Butyl Rubber. National Institutes of Health. Retrieved from PubMed Central. [Link]

-

Preprints.org. (2021, September 23). Thermal decomposition of brominated butyl rubber. Retrieved from Preprints.org. [Link]

-

MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from MDPI. [Link]

Sources

- 1. Methyl 5-Bromo-2-Chloropyridine-3-Carboxylate Manufacturer & Supplier China | High Purity CAS 884494-57-1 | Specifications, Safety, Applications [pipzine-chem.com]

- 2. METHYL 6-BROMO-5-FLUOROPYRIDINE-2-CARBOXYLATE Supplier China | Specifications, Safety, Price & Applications [pipzine-chem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 13. sams-solutions.com [sams-solutions.com]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 18. Research Portal [researchportal.murdoch.edu.au]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. carlroth.com [carlroth.com]

Hazards of Methyl 2-bromo-5-fluoropyridine-3-carboxylate

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug development. While specific toxicological data for this exact compound is not extensively published, a comprehensive hazard assessment can be constructed by examining its structural analogues and functional groups. This guide synthesizes available data from closely related compounds to provide a robust understanding of its potential hazards. The primary hazards are identified as significant skin and eye irritation, potential for respiratory tract irritation, and acute oral toxicity. This document outlines the inferred toxicological profile, details necessary engineering controls and personal protective equipment (PPE), and provides explicit, field-tested protocols for safe handling, storage, and emergency response to mitigate risks in a research and development setting.

Introduction: A Chemist's Perspective on Substituted Pyridines

Substituted pyridines are fundamental scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The strategic placement of functional groups, such as halogens (bromine, fluorine) and esters, allows for precise modulation of a molecule's physicochemical properties and its interactions with biological targets. Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a prime example of such a highly functionalized intermediate, designed for further elaboration in synthetic chemistry workflows, likely in the development of novel therapeutics such as selective FXIa inhibitors for anticoagulation therapy.[1]

However, the very features that make these molecules synthetically valuable—the presence of reactive sites and electron-withdrawing groups—also predicate their potential biological hazards. The bromine atom at the 2-position and the fluorine at the 5-position create an electron-deficient ring system, making the molecule susceptible to nucleophilic attack and potentially reactive with biological macromolecules. This guide provides a necessary framework for understanding and managing the associated risks.

GHS Hazard Identification and Classification (Inferred)

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Based on data for 2-Amino-5-bromopyridine and 3-Bromo-5-fluoropyridine.[6][7] |

| Skin Corrosion / Irritation | Category 2 | Warning | H315: Causes skin irritation | Consistently observed across multiple analogues like 5-Bromo-2-fluoropyridine and Methyl 5-bromopyridine-2-carboxylate.[2][5] |

| Serious Eye Damage / Irritation | Category 2A | Warning | H319: Causes serious eye irritation | A common classification for halogenated pyridines, indicating risk of significant, but reversible, eye injury.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | The potential to irritate the respiratory system is a frequent warning for powdered or volatile pyridine derivatives.[5][7] |

Inferred Toxicological Profile

The toxicological impact of a chemical is intrinsically linked to its structure. For Methyl 2-bromo-5-fluoropyridine-3-carboxylate, the key functional groups—a brominated pyridine ring, a fluoro-substituent, and a methyl ester—each contribute to the overall hazard profile.

Acute Toxicity

The compound is anticipated to be harmful if ingested.[6][7] An acute oral toxicity study on a related thiazole derivative containing a bromophenyl group established an LD50 of 1000 mg/kg, classifying it as Category 4.[9] This suggests that ingestion of gram-level quantities could be lethal and that smaller amounts may cause significant adverse health effects. While dermal and inhalation toxicity data are absent, it is prudent to assume the compound may be harmful via these routes as well and to take measures to prevent skin contact and aerosol generation.[3]

Skin and Eye Irritation

This is the most consistently reported hazard for analogous compounds.[2][3][4][5] The electrophilic nature of the halogenated pyridine ring can lead to covalent modification of skin proteins, triggering an inflammatory response that manifests as irritation, redness, and discomfort. Direct contact with the eyes is likely to cause serious irritation, characterized by pain, watering, and inflammation.[5][6] All handling procedures must be designed to rigorously prevent eye contact.

Respiratory System Effects

As a solid, the primary respiratory risk comes from inhaling dust particles.[5] Such exposure may lead to irritation of the nose, throat, and lungs.[5][7] Therefore, handling should occur in a well-ventilated area, preferably within a fume hood, to minimize dust inhalation.[2][10]

Chronic Exposure and Other Hazards

There is no available data on the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound or its close analogues.[3][4] In the absence of data, it is a standard principle of chemical safety to assume that uncharacterized compounds may pose unknown long-term health risks. Therefore, minimizing exposure to the lowest reasonably achievable level is paramount.

Physicochemical Properties and Reactivity

-

Stability: The compound is expected to be stable under normal laboratory storage conditions.[4][11]

-

Conditions to Avoid: Avoid high temperatures, which could lead to thermal decomposition.[11] Keep away from open flames, hot surfaces, and other sources of ignition.[2]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, which could initiate hazardous reactions.[4][11]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[4]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for the safe handling of this compound.

Chemical Hazard Risk Assessment Workflow

Before any new procedure involving this compound, a formal risk assessment should be conducted. The following workflow provides a self-validating system to ensure all hazards are considered.

Caption: Standard Protocol for Handling Solid Chemical Reagents.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. [3][4][5]

First-Aid Measures

Caption: First Aid Procedures for Chemical Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [2]* Specific Hazards: Combustion may produce toxic gases (NOx, HBr, HF). [4]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Avoid dust formation. [5]* Containment and Cleaning: Gently sweep or scoop up the spilled solid into a labeled container for disposal. Avoid raising dust. Clean the spill area thoroughly with soap and water.

-

Environmental Precautions: Prevent entry into drains or waterways.

Storage and Waste Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][11]Store locked up and away from incompatible materials like strong oxidizers. [3][4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations. [3][5]Do not dispose of down the drain.

Conclusion

Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a valuable synthetic intermediate whose hazards, while significant, are manageable with proper laboratory practice. The primary risks of skin, eye, and respiratory irritation, along with potential oral toxicity, necessitate a cautious and well-documented approach to handling. By implementing robust engineering controls, adhering to strict PPE protocols, and being prepared for emergency situations, researchers can safely harness the synthetic utility of this compound in the pursuit of new scientific discoveries. The responsibility for safety rests with every scientist, and a thorough understanding of the hazards outlined in this guide is the first and most critical step.

References

- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-fluoropyridine.

- Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-2-bromo-5-fluoropyridine.

- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-fluoropyridine-3-carboxaldehyde.

- Pipzine Chemicals. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate.

-

PubMed. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Retrieved from [Link]

- X-Chemical. (n.d.). 5-BROMO-3-FLUORO-2-METHYLPYRIDINE SDS.

- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. echemi.com [echemi.com]

- 8. 29312-98-9|5-Bromo-2-fluoro-3-methylpyridine|BLD Pharm [bldpharm.com]

- 9. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Methyl 5-Bromo-2-Chloropyridine-3-Carboxylate Manufacturer & Supplier China | High Purity CAS 884494-57-1 | Specifications, Safety, Applications [pipzine-chem.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5-fluoropyridine-3-carboxylate

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, highly substituted pyridine carboxylic acid esters are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, valued for their ability to engage in specific biological interactions.[2][3][4] The targeted functionalization of these heterocycles is paramount in drug discovery programs for optimizing potency, selectivity, and pharmacokinetic profiles.

Among the most powerful tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis are palladium-catalyzed cross-coupling reactions.[5][6] These transformations, recognized with the 2010 Nobel Prize in Chemistry, offer a versatile and reliable method for constructing complex molecular architectures under relatively mild conditions.[7]

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of Methyl 2-bromo-5-fluoropyridine-3-carboxylate , a versatile and synthetically valuable substrate. The electron-deficient nature of the pyridine ring, activated by the ester and fluoro substituents, renders the C2-bromine atom an excellent electrophilic partner for a variety of coupling reactions. We will explore the mechanistic underpinnings of these reactions and provide field-proven protocols for two of the most impactful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational troubleshooting and optimization. The process is a catalytic cycle revolving around a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[5][8] While specific ligands and substrates introduce nuances, the cycle universally proceeds through three key elementary steps:

-

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step of the entire cycle and results in a square planar Pd(II) intermediate.[7][9]

-

Transmetalation: In this step, the organic moiety from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This forms a new diorganopalladium(II) complex.[6][7]

-

Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This collapses the Pd(II) complex back to the active Pd(0) catalyst, allowing the cycle to begin anew.[7]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[9][10][11] The inorganic byproducts are non-toxic and easily removed, making it highly attractive for both laboratory and industrial-scale synthesis.[10]

Causality Behind Experimental Choices

A successful Suzuki coupling hinges on the synergistic interplay of four key components:

-

Palladium Source: While Pd(0) complexes like Pd(PPh₃)₄ can be used, air-stable and cost-effective Pd(II) salts such as Pd(OAc)₂ or PdCl₂ are more common.[6] These are reduced in situ by ligands, solvents, or other additives to generate the active Pd(0) catalyst.

-

Ligand: The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates its reactivity.[12] For standard Suzuki couplings, simple phosphines like triphenylphosphine (PPh₃) are often sufficient. For more challenging substrates, electron-rich and sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the oxidative addition and reductive elimination steps.[13]

-

Base: The base is critical and serves to activate the organoboron species. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which is essential for efficient transmetalation.[14] The choice of base depends on the solvent and substrate sensitivity. Aqueous potassium carbonate (K₂CO₃) is a common first choice, while anhydrous conditions may employ potassium phosphate (K₃PO₄).[15]

-

Solvent: The solvent system must solubilize all components and be stable at the required temperature. Common choices include ethereal solvents like 1,4-dioxane or THF, aromatic hydrocarbons like toluene, or polar aprotic solvents like DMF, often in the presence of water to aid in dissolving the base and boronic acid.[16]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Protocol: Synthesis of Methyl 5-fluoro-2-(4-methoxyphenyl)pyridine-3-carboxylate

Materials:

-

Methyl 2-bromo-5-fluoropyridine-3-carboxylate (1.0 equiv, e.g., 248 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)

-

Triphenylphosphine [PPh₃] (0.08 equiv, 21 mg, 0.08 mmol)

-

Potassium Carbonate [K₂CO₃] (3.0 equiv, 414 mg, 3.0 mmol)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Reaction vessel (e.g., 25 mL Schlenk flask), stir bar, condenser

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-5-fluoropyridine-3-carboxylate, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Representative Suzuki Couplings

| Coupling Partner (Boronic Acid) | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenyl | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 4-Methylphenyl | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene/H₂O | 100 | 80-92 |

| 3-Thienyl | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 88-96 |

| 2-Pyridyl | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-AmylOH | 110 | 75-85[17] |

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a motif prevalent in pharmaceuticals.[18][19][20] It has largely replaced harsher classical methods like the Ullmann condensation, offering milder conditions and a vastly expanded substrate scope.[20]

Causality Behind Experimental Choices

This reaction is more mechanistically demanding than the Suzuki coupling, necessitating a carefully selected catalyst system.

-

Palladium Source & Ligand: This is the most critical choice. The reductive elimination to form a C-N bond is often slow and requires specialized ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos, Josiphos, or proprietary Buchwald or Hartwig ligands) are essential.[19] They promote the challenging C-N reductive elimination step and prevent catalyst decomposition pathways like β-hydride elimination.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material, making it sufficiently nucleophilic to participate in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, with lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) used for more sensitive substrates.[18]

-

Solvent: The reaction must be conducted in an anhydrous, aprotic solvent to prevent quenching the strong base. Toluene, 1,4-dioxane, and THF are standard choices.

Protocol: Synthesis of Methyl 5-fluoro-2-(morpholino)pyridine-3-carboxylate

Materials:

-

Methyl 2-bromo-5-fluoropyridine-3-carboxylate (1.0 equiv, e.g., 248 mg, 1.0 mmol)

-

Morpholine (1.2 equiv, 105 mg, 1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 13.7 mg, 0.015 mmol)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.06 equiv, 28.6 mg, 0.06 mmol)

-

Sodium tert-butoxide [NaOtBu] (1.4 equiv, 135 mg, 1.4 mmol)

-

Anhydrous Toluene (5 mL)

-

Reaction vessel (e.g., 25 mL Schlenk tube), stir bar

Procedure:

-

Glovebox Setup: Due to the air-sensitivity of the catalyst components and base, this reaction is best set up in an inert atmosphere glovebox. Add Methyl 2-bromo-5-fluoropyridine-3-carboxylate, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube with a stir bar.

-

Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine.

-

Reaction: Seal the tube tightly with a screw cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL).

-

Extraction & Purification: Follow steps 7-9 as described in the Suzuki-Miyaura protocol.

Expanding the Toolbox: Other Coupling Reactions

The versatility of Methyl 2-bromo-5-fluoropyridine-3-carboxylate extends to other important palladium-catalyzed transformations:

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities by coupling with a terminal alkyne.[21][22] It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylamine.[23][24]

-

Heck Reaction: This transformation creates a new C-C bond by coupling the pyridine substrate with an alkene.[25][26] The reaction typically requires a palladium catalyst and a base, and is highly valuable for synthesizing substituted styrenes and cinnamates.[27][28]

Conclusion

Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a robust and versatile building block for pharmaceutical and materials science research. Its successful functionalization via palladium-catalyzed cross-coupling reactions is readily achievable with a rational understanding of the underlying catalytic cycle and careful selection of the catalyst system. The protocols detailed herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions provide a reliable foundation for researchers to construct diverse libraries of novel pyridine derivatives, accelerating the pace of discovery.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Singh, B., et al. (2015). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of Applicable Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

-

Cella, D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

-

Hsieh, Y.-H., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(6), 10331–10347. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1018–1030. [Link]

-

Al-Masri, H. A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

-

Ahad, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

- Google Patents. (1998). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Liu, W., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(13), 3298-3316. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 119-132. [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

-

Grimaud, L. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL thèses. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Catalysis, 55, 959–967. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Tripathi, A., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(11), 3175. [Link]

-

MDPI. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Catalysts, 4(4), 434-445. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(33), 5941-5953. [Link]

-

Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

- 4. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 7. nobelprize.org [nobelprize.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. reddit.com [reddit.com]

- 16. Yoneda Labs [yonedalabs.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. research.rug.nl [research.rug.nl]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. youtube.com [youtube.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. nanochemres.org [nanochemres.org]

- 28. mdpi.com [mdpi.com]

Applications in Kinase Inhibitor Synthesis: A Guide for Drug Discovery Professionals

Introduction: The Central Role of Kinases and Their Inhibitors

Protein kinases are a large and crucial family of enzymes that regulate the majority of cellular pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, or ability to interact with other molecules.[1] Given their central role in cellular signaling, it is no surprise that dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer.[2][3] This has made kinases one of the most important classes of drug targets in modern medicine.[2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by selectively targeting these aberrant signaling pathways.[4][5] As of July 2023, 79 small molecule kinase inhibitors have received FDA approval, with hundreds more in clinical trials, underscoring the immense therapeutic potential of this drug class.[3]

This guide provides an in-depth overview of the key strategies and methodologies employed in the synthesis of kinase inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind various synthetic approaches, provide detailed protocols for key experimental workflows, and explore the critical aspects of inhibitor characterization and optimization.

Strategic Approaches to Kinase Inhibitor Synthesis

The successful synthesis of a potent and selective kinase inhibitor is a multifaceted process that begins with a well-defined strategic approach. The choice of strategy is dictated by factors such as the availability of structural information for the target kinase, the desired inhibitor modality, and the resources available for screening and synthesis.

Structure-Guided and Ligand-Based Drug Design

A fundamental approach in modern drug discovery is the use of structural information to guide the design of inhibitors.

-

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target kinase is known, typically from X-ray crystallography, SBDD becomes a powerful tool.[3] This approach allows for the rational design of molecules that can fit precisely into the kinase's binding pocket. Most kinase inhibitors target the highly conserved ATP-binding site.[3] SBDD enables the design of inhibitors that can exploit subtle differences in the ATP-binding pockets of different kinases to achieve selectivity.[3]

-

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods are employed. These strategies rely on the knowledge of existing active ligands.[3] One common LBDD technique is the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity.[3] This model can then be used to screen virtual libraries for new compounds with the desired features.[3] Quantitative Structure-Activity Relationship (QSAR) studies are another key LBDD tool, establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[6][7]

Diagram: The Logic of Drug Design Strategies

Caption: Logic flow for choosing a drug design strategy.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a highly successful strategy for identifying novel kinase inhibitors.[8][9] This approach begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak binding to the target kinase.[10] These initial hits are then optimized into more potent lead compounds through iterative cycles of synthetic chemistry, guided by structural biology techniques like X-ray crystallography.[8][10]

The key advantage of FBDD is that it allows for a more efficient exploration of chemical space. By starting with small, simple molecules, a greater diversity of chemical interactions can be sampled.[10] The process generally involves three key stages: fragment library design, fragment screening to identify hits, and fragment elaboration to grow the hits into potent inhibitors.[10]

Diagram: The Fragment-Based Drug Discovery Workflow

Caption: The iterative process of Fragment-Based Drug Discovery.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a more traditional approach that involves screening large libraries of compounds against a target kinase to identify "hits".[11][12] This method is often employed when there is limited structural information available for the target. HTS assays are designed to be rapid, robust, and automatable, allowing for the screening of hundreds of thousands to millions of compounds in a short period.[11] While powerful, HTS can be a resource-intensive process.